N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

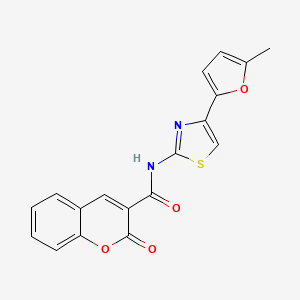

N-(4-(5-Methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a thiazole ring substituted at position 4 with a 5-methylfuran-2-yl group. The coumarin moiety is linked to the thiazole via a carboxamide bridge.

Properties

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S/c1-10-6-7-15(23-10)13-9-25-18(19-13)20-16(21)12-8-11-4-2-3-5-14(11)24-17(12)22/h2-9H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBLXQOMQFJGGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a chromene moiety with a thiazole and furan ring, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Thiazole Ring : Reacting 5-methylfurfural with a suitable thioamide under basic conditions.

- Coupling with Chromene : The thiazole derivative is coupled with a chromene derivative through condensation, often using coupling reagents like EDCI in the presence of a base.

- Amidation : The final step involves forming the carboxamide group by reacting the intermediate with an amine under dehydrating conditions.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

Anticancer Activity

Research indicates that compounds related to this structure may display anticancer properties. For instance, studies have shown that similar coumarin derivatives exhibit cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). These compounds often induce apoptosis and arrest the cell cycle at specific phases, particularly G0/G1 .

Case Studies

- Cytotoxicity Assessment : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, with total apoptosis rates ranging between 40% to 85% depending on the specific compound tested and the cell line used .

- Cell Cycle Analysis : Flow cytometry analysis showed that these compounds significantly alter the distribution of cells in various phases of the cell cycle, indicating potential cytostatic effects alongside cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

| Structural Component | Biological Activity |

|---|---|

| Chromene Moiety | Anticancer, Antimicrobial |

| Thiazole Ring | Enzyme inhibition, Antimicrobial |

| Furan Ring | Potential antioxidant properties |

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) () share the thiazole-carboxamide scaffold but differ in substituents. Key distinctions include:

Thiazolidinone Derivatives with 2-Thioxoacetamide Moieties

Compounds like 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) () feature a thiazolidinone core instead of a thiazole. Key differences include:

- Core Flexibility: The thiazolidinone ring in compounds introduces conformational flexibility, whereas the rigid thiazole in the target compound may favor specific binding interactions.

- Bioactivity : The 2-thioxoacetamide group in derivatives is associated with antimicrobial activity, whereas the coumarin-carboxamide in the target compound may shift activity toward kinase or protease inhibition .

Coumarin-Triazole Hybrids

4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) () shares the coumarin-carboxamide motif but replaces the thiazole with a triazole. Comparisons include:

- Electronic Effects : The electron-rich triazole in 169 may alter binding affinity compared to the thiazole’s sulfur atom, which can participate in hydrogen bonding or hydrophobic interactions.

- Substituent Impact : The 4-fluorophenethyl group in 169 vs. the 5-methylfuran in the target compound could influence solubility and target selectivity .

Cardioprotective Thiazole-Hydrazine Derivatives

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrated superior cardioprotective activity to Levocarnitine. Unlike this hydrazine derivative, the target compound’s coumarin moiety may prioritize anticoagulant or anti-inflammatory pathways over cardioprotection .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.